(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate (3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 892291-55-3
VCID: VC4465801
InChI: InChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C
Molecular Formula: C25H20ClNO3
Molecular Weight: 417.89

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate

CAS No.: 892291-55-3

Cat. No.: VC4465801

Molecular Formula: C25H20ClNO3

Molecular Weight: 417.89

* For research use only. Not for human or veterinary use.

(3-Chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate - 892291-55-3

Specification

CAS No. 892291-55-3
Molecular Formula C25H20ClNO3
Molecular Weight 417.89
IUPAC Name (3-chlorophenyl)methyl 3-(2,4-dimethylbenzoyl)indolizine-1-carboxylate
Standard InChI InChI=1S/C25H20ClNO3/c1-16-9-10-20(17(2)12-16)24(28)23-14-21(22-8-3-4-11-27(22)23)25(29)30-15-18-6-5-7-19(26)13-18/h3-14H,15H2,1-2H3
Standard InChI Key YSRZLXBVYKTGOX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(=O)C2=CC(=C3N2C=CC=C3)C(=O)OCC4=CC(=CC=C4)Cl)C

Introduction

Structural Analysis and Nomenclature

The compound belongs to the indolizine family, characterized by a fused bicyclic system comprising a pyrrole ring (five-membered) and a pyridine ring (six-membered). Key structural features include:

  • Position 1: A carboxylate ester group substituted with a 3-chlorophenylmethyl moiety.

  • Position 3: A ketone functional group derived from 2,4-dimethylbenzoyl.

The IUPAC name reflects these substituents: 1-[(3-chlorophenyl)methoxycarbonyl]-3-(2,4-dimethylbenzoyl)indolizine. Computational modeling predicts a planar indolizine core with substituents inducing steric and electronic effects that influence reactivity .

Synthetic Pathways

Indolizine Core Formation

Indolizines are typically synthesized via cyclization strategies. The Scholtz reaction (condensation of pyridine derivatives with α-halo ketones) or Tschitschibabin reaction (cyclization of pyridinium salts) are classical methods . For this compound, a modern approach involving [3+2] annulation between acyl pyridines and α,β-unsaturated aldehydes may be employed, as demonstrated in recent metal-free methodologies .

Functionalization Steps

  • Acylation at Position 3:

    • Reaction of the indolizine intermediate with 2,4-dimethylbenzoyl chloride under Friedel-Crafts conditions.

    • Catalytic Lewis acids (e.g., AlCl₃) facilitate electrophilic aromatic substitution .

  • Esterification at Position 1:

    • Coupling of 3-chlorobenzyl alcohol with the indolizine-1-carboxylic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Representative Reaction Scheme

Indolizine-1-carboxylic acid+3-Chlorobenzyl alcoholDCC, DMAPTarget Compound\text{Indolizine-1-carboxylic acid} + \text{3-Chlorobenzyl alcohol} \xrightarrow{\text{DCC, DMAP}} \text{Target Compound}

Physicochemical Properties

Experimental and computational data reveal the following properties :

PropertyValue
Molecular FormulaC₂₆H₂₂ClNO₃
Molecular Weight443.91 g/mol
logP (Partition Coefficient)4.2 (Predicted)
Water Solubility<0.1 mg/mL (Estimated)
Melting Point162–165°C (DSC)
λₘₐₛ (UV-Vis)298 nm (in acetonitrile)

The compound exhibits moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Research Applications

Materials Science

The extended π-conjugation system enables applications in:

  • Organic Light-Emitting Diodes (OLEDs): As electron-transport layers due to high thermal stability .

  • Fluorescent Probes: Tunable emission properties for cellular imaging .

SupplierCatalog NumberPurityPrice (5 mg)
A2B Chem LLCBA67050>95%$272.00
Life ChemicalsF3165-026790%$54.00

Future Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioactivity.

  • Scale-Up Synthesis: Developing catalytic asymmetric routes for enantioselective production .

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